molecular formula C8H13BrN4 B13315957 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13315957
M. Wt: 245.12 g/mol
InChI Key: DDGMXLVUJKQWSK-UHFFFAOYSA-N
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Description

5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a methylcyclobutyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methylcyclobutyl Group: This step involves the alkylation of the triazole ring with a suitable methylcyclobutyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include azido, thiocyanato, and other substituted triazoles.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced forms of the triazole compound.

Scientific Research Applications

5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.

    Chemical Biology: The compound can be used as a probe to study biological processes.

    Material Science: It may be utilized in the synthesis of advanced materials with specific properties.

    Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: Another brominated heterocycle with different biological activities.

    4-Bromo-1-methyl-1H-imidazole: A similar compound with a different ring structure.

    3-Bromo-1-methyl-1H-pyrazole: Shares the bromine and methyl groups but has a different ring system.

Uniqueness

5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the methylcyclobutyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13BrN4

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-1-[(1-methylcyclobutyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H13BrN4/c1-8(3-2-4-8)5-13-6(9)11-7(10)12-13/h2-5H2,1H3,(H2,10,12)

InChI Key

DDGMXLVUJKQWSK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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